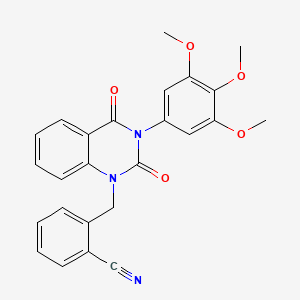
2-((2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C25H21N3O5 and its molecular weight is 443.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile , with the CAS number 1251564-19-8, is a derivative of quinazoline known for its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological efficacy, particularly focusing on its antibacterial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C23H22N4O7 with a molecular weight of 466.4 g/mol. The structure features a quinazoline core substituted with a trimethoxyphenyl group and benzonitrile moiety. The presence of the dioxo group at positions 2 and 4 contributes significantly to its biological activity.
Antibacterial Activity
Research has demonstrated that various quinazoline derivatives exhibit significant antibacterial properties. For instance, compounds derived from the quinazoline framework have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Quinazoline Derivatives
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) | Reference |
|---|---|---|---|---|
| Compound 9b | Candida albicans | 11 | 80 | |
| Compound 13 | Staphylococcus aureus | 9 | 65 | |
| Compound 15 | E. coli | 15 | 65 |
The compound 9b showed notable activity against Candida albicans with an inhibition zone of 11 mm , surpassing the efficacy of standard antibiotics like ampicillin. Similarly, compound 13 demonstrated moderate activity against Staphylococcus aureus with an inhibition zone of 9 mm .
Anticancer Activity
In vitro studies have indicated that quinazoline derivatives possess antiproliferative effects against various cancer cell lines. For example, a study reported that certain derivatives exhibited cytotoxicity against breast (MCF-7) and colon (HCT116) cancer cell lines.
Table 2: Cytotoxicity of Quinazoline Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| IXa | MCF-7 | 16.70 | Induces apoptosis | |
| IXa | HCT116 | 12.54 | Cell cycle arrest in S phase | |
| Compound 6n | A549 | 5.9 | Induces apoptosis |
The compound IXa was particularly effective against both MCF-7 and HCT116 cell lines, showing IC50 values of 16.70 µM and 12.54 µM , respectively. The mechanism involves inducing apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the quinazoline scaffold can enhance biological activity. For instance, the introduction of different substituents at specific positions on the quinazoline ring has been shown to influence both antibacterial and anticancer activities significantly.
Case Studies
Several case studies have highlighted the potential of quinazoline derivatives in drug development:
- Antibacterial Screening : A series of novel quinazoline derivatives were synthesized and tested against a panel of bacterial strains, revealing that structural modifications could lead to enhanced antibacterial potency.
- Cytotoxic Evaluation : In another study, a library of quinazoline derivatives was screened for anticancer activity, leading to the identification of compounds with promising efficacy against resistant cancer cell lines.
Propiedades
IUPAC Name |
2-[[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-31-21-12-18(13-22(32-2)23(21)33-3)28-24(29)19-10-6-7-11-20(19)27(25(28)30)15-17-9-5-4-8-16(17)14-26/h4-13H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLAJROUSQMRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














